
Óxido de bismuto y tungsteno (Bi2W3O12)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bismuth tungsten oxides can be achieved through various methods, with the morphology and composition playing critical roles in their eventual application performance. For example, a series of bismuth tungsten oxides, including Bi2WO6, have been synthesized with different morphologies, such as nanosheets and nanoparticles. These morphologies significantly affect their electrochemical performance as Li-ion battery anodes, with specific compositions showing higher capacity and better cycling stability (Liang, Shi, & Fang, 2019). Another approach involved the creation of heterometallic bismuth-tungsten oxide nanoclusters using lacunary polyoxometalates, demonstrating the structural directing role of Bi3+ lone pairs in these complexes (Hanaya, Suzuki, Sato, Yamaguchi, & Mizuno, 2017).
Molecular Structure Analysis
The molecular structure of bismuth tungsten oxides, particularly Bi3.84W0.16O6.24, has been studied, revealing that factors such as hydrothermal reaction temperature and time affect the crystallinity and morphology. These structural characteristics are crucial for applications like photocatalytic degradation, where specific catalysts synthesized under optimized conditions showed superior performance due to their excellent crystallinity and morphology (Wang, Zhu, Song, Shan, & Chen, 2011).
Chemical Reactions and Properties
Bismuth tungsten oxides undergo various chemical reactions, significantly impacting their application in photocatalysis and solar water splitting. For instance, the transformation of anodized tungsten oxide film into bismuth tungstate by hydrothermal treatment showcases the ability of these materials to act as efficient electrodes for hydrogen evolution under visible light irradiation (Ng, Iwase, Ng, & Amal, 2012).
Physical Properties Analysis
The physical properties of bismuth tungsten oxides, such as their hierarchical nanostructures and light absorption capabilities, are critical for their performance in applications like solar-driven water splitting. The synthesis of hierarchical WO3 and Bi2O3/WO3 nanocomposites has demonstrated strong near-infrared absorption, which is pivotal for enhancing water splitting properties (Khan, Abdalla, & Qurashi, 2017).
Chemical Properties Analysis
The chemical properties of bismuth tungsten oxides, such as their photocatalytic activities, are significantly influenced by their synthesis method and resulting morphology. A study on the photocatalytic activity of BiFeWO6/WO3 nanocomposites towards the degradation of dye under light irradiation highlighted the importance of composite composition and the synergy between BiFeWO6 and WO3 for enhanced photocatalytic performance (A., Arunachalam, A., J., & Al-Mayouf, 2018).
Aplicaciones Científicas De Investigación
Catalizadores en transformaciones orgánicas
El tungstato de bismuto (Bi2WO6) ha recibido una amplia investigación en diversas áreas, incluidas las transformaciones orgánicas . Se ha informado que las nanopartículas de Bi2WO6 son altamente reactivas a temperatura ambiente en un medio acuático . El uso del catalizador Bi2WO6 ofrece muchas ventajas, incluidos altos rendimientos, un proceso ecológico, tiempos de reacción rápidos y una técnica de trabajo sencilla .
Degradación
Bi2WO6 ha sido ampliamente investigado por su potencial en los procesos de degradación . Sus propiedades únicas lo convierten en un candidato prometedor para aplicaciones en este campo .
Reducción de CO2
Otra aplicación significativa de Bi2WO6 es en la reducción de CO2 . Sus propiedades únicas lo han convertido en objeto de una amplia investigación en esta área .
Fotocatálisis
Bi2WO6 tiene una estructura cristalina y electrónica adecuada para la fotocatálisis bajo luz visible . Su actividad fotocatalítica se ha utilizado ampliamente para degradar una amplia gama de moléculas, en forma gaseosa o acuosa, o incluso microorganismos bajo irradiación visible .
Dispositivos electrocrómicos
El óxido de bismuto y tungsteno también se utiliza en dispositivos electrocrómicos. Sus propiedades únicas lo convierten en un candidato prometedor para aplicaciones en este campo.
Sistemas de almacenamiento de energía
Otra aplicación del óxido de bismuto y tungsteno es en los sistemas de almacenamiento de energía. Sus propiedades únicas lo convierten en un candidato prometedor para aplicaciones en este campo.
Mecanismo De Acción
Target of Action
Bismuth tungsten oxide (Bi2W3O12) primarily targets organic compounds and pollutants in the environment . It is extensively used in various organic transformations, including degradation and CO2 reduction . In particular, it has been employed as a catalyst in multicomponent reactions .
Mode of Action
Bi2W3O12 interacts with its targets through a process known as photocatalysis . When exposed to light, Bi2W3O12 can initiate the separation of space charges between electrons on the conduction band (CB) and holes on the valence band (VB) . This leads to the production of active particles, such as hydroxyl radicals (.OH), which have strong oxidizing properties . These radicals can quickly interact with and decompose the target compounds .
Biochemical Pathways
The primary biochemical pathway affected by Bi2W3O12 is the oxidation process . In this process, target compounds undergo oxidation or dehydrogenation to become other compounds . For example, alcohols can be transformed into aldehydes and ketones .
Pharmacokinetics
Its effectiveness and bioavailability are influenced by its physical properties and synthesis conditions . For instance, the photocatalytic activity of Bi2W3O12 can be enhanced by controlling the pH and hydrothermal reaction time during its synthesis .
Result of Action
The action of Bi2W3O12 results in the degradation of target compounds . For instance, it has been shown to degrade tetracycline, an antibiotic, with an efficiency of 85% after 2 hours of radiation . Moreover, Bi2W3O12 demonstrates promising electrocatalytic properties, making it a potential candidate for fuel cells.
Action Environment
The action, efficacy, and stability of Bi2W3O12 are influenced by environmental factors such as light and pH . Its photocatalytic activity requires light, and its effectiveness can be enhanced under visible-light irradiation . Additionally, the pH of the environment can affect the morphology and photocatalytic activity of Bi2W3O12 .
Safety and Hazards
Direcciones Futuras
The limitations and challenges of using bismuth tungstate as a photocatalyst are also examined, such as its low quantum efficiency and susceptibility to photodegradation . Future research directions include further studies on the underlying mechanisms of photocatalytic activity, the development of more efficient and stable bismuth tungstate-based photocatalysts, and the exploration of new applications in fields such as water treatment and energy conversion .
Propiedades
IUPAC Name |
dibismuth;oxygen(2-);tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.9O.2W/q2*+3;9*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZFQTYMTGPFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O9W2-12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13595-87-4, 37220-39-6 |
Source


|
| Record name | Bismuth tungsten oxide (Bi2W3O12) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth tungsten oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

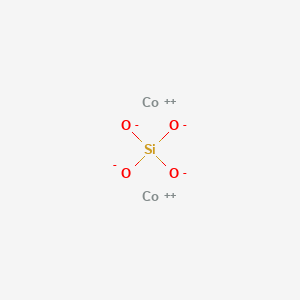
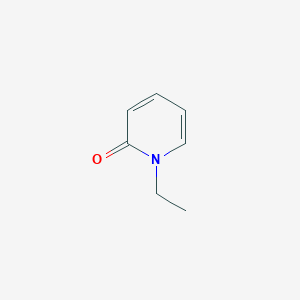
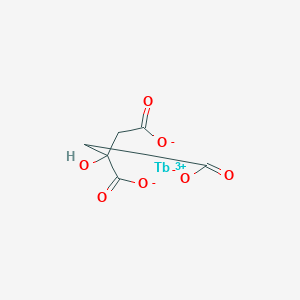


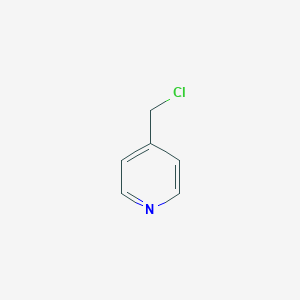



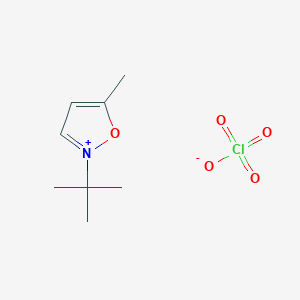
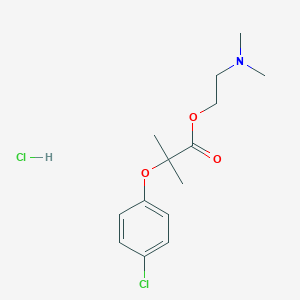


![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)